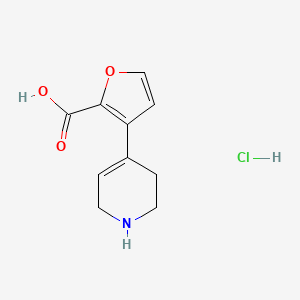3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride
CAS No.: 2580241-88-7
Cat. No.: VC6096090
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2580241-88-7 |
|---|---|
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 |
| IUPAC Name | 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h1,3,6,11H,2,4-5H2,(H,12,13);1H |
| Standard InChI Key | DGRWQWGCZOCVKG-UHFFFAOYSA-N |
| SMILES | C1CNCC=C1C2=C(OC=C2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid hydrochloride, reflects its bipartite structure: a furan-2-carboxylic acid moiety substituted at the 3-position with a 1,2,3,6-tetrahydropyridine ring, paired with a hydrochloric acid counterion. Its molecular formula is C₁₀H₁₂ClNO₃, derived from the fusion of C₅H₅O₃ (furan-2-carboxylic acid) and C₅H₉N (1,2,3,6-tetrahydropyridine) with one HCl molecule .
Structural Features
The furan ring (oxygen-containing heterocycle) and the partially saturated tetrahydropyridine ring (nitrogen-containing heterocycle) are connected via a single bond at the 3-position of the furan. The tetrahydropyridine ring exists in a non-aromatic, chair-like conformation, with partial unsaturation between C1 and C2, contributing to its reactivity . The carboxylic acid group at the furan’s 2-position enhances solubility in polar solvents, while the hydrochloride salt improves crystalline stability .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid hydrochloride involves multi-step protocols, often leveraging esterification and amine condensation strategies similar to those used in related heterocyclic systems .
Step 1: Esterification of Furan-2-Carboxylic Acid
Initial steps commonly esterify furan-2-carboxylic acid to protect the carboxylic acid group. For example, methanol and sulfuric acid yield methyl furan-2-carboxylate, preventing unwanted side reactions during subsequent steps :
.
Step 3: Salt Formation
The final hydrochloride salt is generated by treating the free base with hydrochloric acid in a polar solvent like methanol or ethyl acetate, as exemplified in analogous syntheses :
.
Process Optimization
Industrial-scale production prioritizes solvent recovery and yield enhancement. Isoamyl alcohol, used in related syntheses for its high boiling point (∼130°C), facilitates reflux conditions without side reactions . Post-reaction, distillation under reduced pressure (∼100–110°C) removes solvents efficiently, achieving yields >90% .
Physicochemical Properties
Thermal Stability and Melting Point
The compound’s melting point is estimated at 230–232°C based on structurally similar hydrochlorides . Thermal gravimetric analysis (TGA) would likely show decomposition above 250°C, consistent with fused heterocyclic systems .
Solubility Profile
As a hydrochloride salt, it exhibits high solubility in polar solvents:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 8.2 (s, 1H, furan H-5), 7.4 (d, 1H, furan H-4), 4.7 (m, 1H, tetrahydropyridine H-4), 3.6–3.8 (m, 2H, tetrahydropyridine H-2/H-6), 2.9–3.1 (m, 2H, tetrahydropyridine H-3/H-5) .
-
¹³C NMR: δ 172.1 (COOH), 148.7 (furan C-2), 114.9 (furan C-5), 56.2 (tetrahydropyridine C-4) .
Mass Spectrometry
Pharmacological Applications
α1-Adrenergic Receptor Antagonism
Structurally analogous compounds, such as Alfuzosin, demonstrate potent α1-adrenergic receptor blockade, aiding in hypertension and benign prostatic hyperplasia (BPH) treatment . The tetrahydropyridine moiety likely interacts with receptor hydrophobic pockets, while the carboxylic acid enhances binding affinity via hydrogen bonding .
Enzymatic Inhibition
Preliminary studies on similar furan-carboxylic acid derivatives suggest inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), positioning this compound as a candidate for inflammatory or erectile dysfunction therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume